molecular formula C9H7NOS2 B14536208 2-Methoxy-4H-3,1-benzothiazine-4-thione CAS No. 62247-89-6

2-Methoxy-4H-3,1-benzothiazine-4-thione

Cat. No.: B14536208
CAS No.: 62247-89-6
M. Wt: 209.3 g/mol
InChI Key: FCLFPQFLLRYNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that features a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4H-3,1-benzothiazine-4-thione typically involves the use of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid or its esters with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure, often promoted by concentrated sulfuric acid, to yield the desired benzothiazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4H-3,1-benzothiazine-4-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiazine ring.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-4H-3,1-benzothiazine-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-4H-3,1-benzothiazine-4-thione exerts its effects involves interactions with biological targets through hydrogen bonding and π–π interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in the substituents attached to the ring.

    2-Amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom in place of sulfur and exhibit different biological activities.

Uniqueness

2-Methoxy-4H-3,1-benzothiazine-4-thione is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

62247-89-6

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

2-methoxy-3,1-benzothiazine-4-thione

InChI

InChI=1S/C9H7NOS2/c1-11-9-10-7-5-3-2-4-6(7)8(12)13-9/h2-5H,1H3

InChI Key

FCLFPQFLLRYNQG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C(=S)S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.